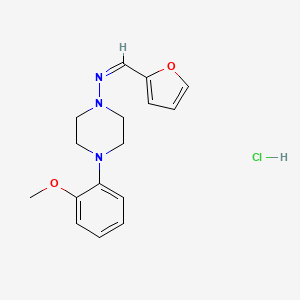
N-(2-furylmethylene)-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"N-(2-furylmethylene)-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride" is a chemical compound related to the piperazine class, which includes various derivatives synthesized for their potential biological activities and chemical properties.
Synthesis Analysis
- Synthesis Approach : The synthesis of similar piperazine derivatives often involves multi-step chemical reactions. For example, Wang Xiao-shan (2011) described the synthesis of a related compound involving acetylation, reaction with piperazine, and deacetylation to obtain the target product (Wang Xiao-shan, 2011).
- Yield and Efficiency : The process is typically optimized for higher yields, as seen in the above study, where a yield of over 56.9% was achieved.
Molecular Structure Analysis
- Structural Characterization : Compounds in this class are characterized using techniques like IR, 1H NMR, and MS, as noted by Wang Xiao-shan (2011) (Wang Xiao-shan, 2011).
- Crystal Structure : For similar compounds, single crystal X-ray diffraction has been used to determine crystallography, as in the study by Shusheng Zhang et al. (2007), where the crystal system, space group, and cell dimensions were detailed (Shusheng Zhang et al., 2007).
Chemical Reactions and Properties
- Reactivity : These compounds often participate in reactions like nucleophilic aromatic substitution as shown in the synthesis of related compounds (Alfred L Williams et al., 2010).
- Chemical Stability : Their stability is analyzed using various spectroscopic methods and theoretical calculations.
Physical Properties Analysis
- Solubility and Stability : These compounds' solubility in different solvents and their stability under various conditions are crucial for their practical application.
- Thermal Properties : Differential Scanning Calorimetry (DSC) and other thermal analysis techniques are employed to understand their thermal behavior.
Chemical Properties Analysis
- Spectroscopic Properties : FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy are used for in-depth analysis of chemical properties (N. Prabavathi et al., 2015).
- Electron Density and Reactivity : Studies often include mapping electron density isosurface with molecular electrostatic potential to understand the reactive sites of the molecule.
科学的研究の応用
Antibacterial Activity
Research on compounds with structural similarities to N-(2-furylmethylene)-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride, specifically those containing the furyl and piperazinyl groups, has shown promising antibacterial properties. For instance, a study by Foroumadi et al. (1999) synthesized a series of N-substituted piperazinyl quinolones, which exhibited significant in-vitro antibacterial activity against staphylococci, comparable to reference drugs like norfloxacin and ciprofloxacin. This suggests the potential of such compounds in developing new antibacterial agents Foroumadi et al., 1999.
Alzheimer's Disease Therapy
Another application area for compounds structurally related to N-(2-furylmethylene)-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride is in the treatment of Alzheimer's disease. Hassan et al. (2018) synthesized multifunctional amides with moderate enzyme inhibitory potentials and mild cytotoxicity, showing potential as new therapeutic agents for Alzheimer's disease. The study highlighted the importance of the furyl and piperazinyl groups in enzyme inhibition, which could be crucial for developing Alzheimer's treatments Hassan et al., 2018.
HIV-1 Reverse Transcriptase Inhibition
In the context of HIV-1 treatment, derivatives of piperazines, including those with functionalities similar to N-(2-furylmethylene)-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride, have been explored for their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs). A study by Romero et al. (1994) discovered that bis(heteroaryl)piperazines (BHAPs) were significantly more potent than their precursor molecules in inhibiting HIV-1 reverse transcriptase, highlighting the therapeutic potential of such compounds in HIV-1 treatment strategies Romero et al., 1994.
Enzyme Inhibition for Therapeutic Applications
Abbasi et al. (2019) conducted a study synthesizing a series of compounds with structural elements similar to N-(2-furylmethylene)-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride, which showed considerable inhibitory activity against α-glucosidase enzyme. This suggests their potential use in treating diseases related to enzyme dysfunction, such as diabetes or other metabolic disorders Abbasi et al., 2019.
特性
IUPAC Name |
(Z)-1-(furan-2-yl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2.ClH/c1-20-16-7-3-2-6-15(16)18-8-10-19(11-9-18)17-13-14-5-4-12-21-14;/h2-7,12-13H,8-11H2,1H3;1H/b17-13-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXNXTHJOLBNGT-VSORCOHTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=CO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=CC=CO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-(furan-2-yl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B5538787.png)
![2-methoxy-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B5538804.png)
![N-isopropyl-N'-{4-[4-methyl-6-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]phenyl}urea](/img/structure/B5538806.png)
![N~1~-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1H-tetrazole-1,5-diamine](/img/structure/B5538814.png)
![ethyl 4-amino-2-({2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5538821.png)
![5-methyl-3-phenyl-6-propyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5538823.png)
![9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538849.png)
![3-(2-ethylbutyl)-8-(2-morpholinylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5538860.png)
![2,3,5-trimethyl-N-[1-(6-methylpyridin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538865.png)
![N-[(3S*,4R*)-1-(1-benzothien-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5538872.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5538883.png)
![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(2-methyl-5-nitrophenyl)sulfamide](/img/structure/B5538887.png)
![7-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B5538895.png)
![1-(2-chloro-6-fluorobenzyl)-4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5538896.png)